molecular formula C6H8O3 B574202 Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI) CAS No. 159433-27-9

Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI)

Cat. No.: B574202
CAS No.: 159433-27-9
M. Wt: 128.127
InChI Key: LSRJXAGAFCGWNA-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI) (CAS: 159433-27-9, molecular formula: C₆H₈O₃) is a ketone derivative characterized by a bicyclic structure containing a dioxirane (bioxiran) ring system. Dioxiranes are three-membered cyclic peroxides known for their high reactivity, particularly in oxidation reactions.

Properties

CAS No.

159433-27-9

Molecular Formula

C6H8O3

Molecular Weight

128.127

IUPAC Name

1-[2-(oxiran-2-yl)oxiran-2-yl]ethanone

InChI

InChI=1S/C6H8O3/c1-4(7)6(3-9-6)5-2-8-5/h5H,2-3H2,1H3

InChI Key

LSRJXAGAFCGWNA-UHFFFAOYSA-N

SMILES

CC(=O)C1(CO1)C2CO2

Synonyms

Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Ethanone, 1-(4,5-dihydro-3-hydroxy-2-furanyl)- (9CI) (CAS: 151391-59-2)

  • Molecular Formula : C₆H₈O₃
  • Structural Features : Contains a dihydrofuran ring substituted with a hydroxyl group and an acetyl group.
  • Comparison: The hydroxyl group enhances hydrogen-bonding capacity, likely increasing water solubility compared to the bioxiran derivative. The dihydrofuran ring is less strained than the dioxirane ring, making this compound more stable but less reactive in oxidation reactions. Potential applications may overlap in pharmaceutical intermediates, but the hydroxyl group could favor use in antioxidant or anti-inflammatory agents .

2,5-Dimethoxyfuran (CAS: 34160-24-2)

  • Molecular Formula : C₆H₈O₃
  • Structural Features : A furan ring with two methoxy substituents.
  • Comparison :
    • The methoxy groups donate electron density to the ring, stabilizing the structure and reducing reactivity compared to the electrophilic dioxirane system.
    • Applications differ significantly; 2,5-Dimethoxyfuran is used in flavoring agents and organic synthesis, whereas the bioxiran derivative’s reactivity may suit specialized oxidation processes .

2-Acetylfuran (Ethanone, 1-(2-Furanyl)-) (CAS: 1192-62-7)

  • Molecular Formula : C₆H₆O₂
  • Structural Features : A simple furan ring with an acetyl substituent.
  • Comparison :
    • Lacks the strained oxygen ring, resulting in lower reactivity.
    • Widely used as a flavoring agent (e.g., coffee, tobacco) and intermediate in heterocyclic chemistry. The bioxiran derivative’s niche reactivity may limit its use in similar applications .

1-(2,2-Dichlorocyclopropyl)ethanone (CAS: 61971-73-1)

  • Molecular Formula : C₅H₆Cl₂O
  • Structural Features : A cyclopropane ring substituted with two chlorine atoms and an acetyl group.
  • Comparison: The cyclopropane ring introduces strain but lacks the peroxide functionality of dioxirane. Safety data indicate moderate toxicity (oral LD₅₀ in rats: 3100 mg/kg), suggesting stricter handling requirements compared to the bioxiran compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Reactivity/Stability Potential Applications
Ethanone, 1-[2,2-bioxiran]-2-yl- 159433-27-9 C₆H₈O₃ Dioxirane ring, ketone High (oxidation reactions) Organic synthesis, oxidants
1-(4,5-Dihydro-3-hydroxy-2-furanyl)ethanone 151391-59-2 C₆H₈O₃ Dihydrofuran, hydroxyl, ketone Moderate (hydrogen bonding) Pharmaceuticals, antioxidants
2,5-Dimethoxyfuran 34160-24-2 C₆H₈O₃ Furan, methoxy groups Low (electron-donating groups) Flavors, organic intermediates
2-Acetylfuran 1192-62-7 C₆H₆O₂ Furan, ketone Low Flavoring agents, synthesis
1-(2,2-Dichlorocyclopropyl)ethanone 61971-73-1 C₅H₆Cl₂O Cyclopropane, chlorine, ketone Moderate (chlorine-induced) Agrochemicals, intermediates

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